molecular formula C25H42N2O7 B11928618 Pal-Glu(OSu)-OH

Pal-Glu(OSu)-OH

Cat. No.: B11928618
M. Wt: 482.6 g/mol
InChI Key: KLBZDGJNRTVIAJ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pal-Glu(OSu)-OH, also known as N-alpha-Palmitoyl-L-glutamic acid alpha-succinimidyl ester, is a compound used in various scientific research applications. It is a derivative of palmitic acid and glutamic acid, and it is often utilized in the synthesis of peptides and proteins due to its ability to form stable amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production of Pal-Glu(OSu)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

Pal-Glu(OSu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and thiol esters .

Scientific Research Applications

Pal-Glu(OSu)-OH is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Pal-Glu(OSu)-OH involves the formation of stable amide bonds with amino groups in peptides and proteins. This reaction is facilitated by the succinimidyl ester group, which acts as a leaving group, allowing the formation of a covalent bond between the palmitoyl group and the amino group of the target molecule. This mechanism is crucial in the synthesis of stable peptide conjugates and in the modification of proteins for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable amide bonds with peptides and proteins. This property makes it particularly useful in the synthesis of therapeutic peptides and in the modification of proteins for research and industrial applications .

Properties

Molecular Formula

C25H42N2O7

Molecular Weight

482.6 g/mol

IUPAC Name

(2S)-5-(2,5-dioxopyrrolidin-1-yl)oxy-2-(hexadecanoylamino)-5-oxopentanoic acid

InChI

InChI=1S/C25H42N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(28)26-20(25(32)33)16-19-24(31)34-27-22(29)17-18-23(27)30/h20H,2-19H2,1H3,(H,26,28)(H,32,33)/t20-/m0/s1

InChI Key

KLBZDGJNRTVIAJ-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)O

Origin of Product

United States

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